(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Description
The compound “(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, structural analysis, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential pharmacological activities could be investigated, given the known activities of other pyrazole derivatives .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition or activation of certain enzymes .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects, such as the inhibition of cell growth or the induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-17-20(16-24-29(17)19-8-3-2-4-9-19)23(30)28-13-11-27(12-14-28)22-15-18-7-5-6-10-21(18)25-26-22/h2-4,8-9,15-16H,5-7,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLMSGAXNDEOOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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